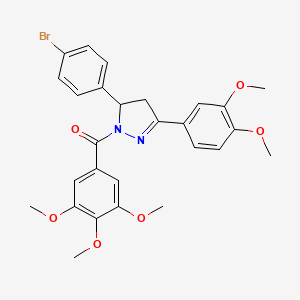
N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, commonly known as PTIO, is a chemical compound that has gained significant attention in the scientific community due to its diverse applications. PTIO is a nitric oxide (NO) scavenger that has been extensively used to study the role of NO in various biological processes.
Mécanisme D'action
PTIO acts as a scavenger of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide by reacting with it to form a stable nitroxyl radical. This reaction prevents N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide from reacting with other molecules, thus inhibiting its biological effects. PTIO has been shown to inhibit N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide-mediated vasodilation, platelet aggregation, and neuronal signaling.
Biochemical and Physiological Effects:
PTIO has been shown to have both biochemical and physiological effects. Biochemically, PTIO inhibits the biological effects of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide by scavenging it and preventing it from reacting with other molecules. Physiologically, PTIO has been shown to inhibit N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide-mediated vasodilation, platelet aggregation, and neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PTIO in lab experiments is its ability to selectively scavenge N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide without affecting other reactive oxygen species. This allows researchers to study the specific effects of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide on biological processes. However, one of the limitations of using PTIO is its potential to react with other molecules besides N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide, which can lead to inaccurate results.
Orientations Futures
There are several future directions for the use of PTIO in scientific research. One potential application is in the study of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide-mediated signaling pathways in cancer cells. PTIO could be used to investigate the role of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in cancer cell proliferation, migration, and invasion. Another potential application is in the study of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide-mediated neurotransmission in the brain. PTIO could be used to investigate the effects of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide on synaptic plasticity, learning, and memory. Additionally, PTIO could be used in the development of new drugs that target N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide-mediated pathways in various diseases.
Méthodes De Synthèse
PTIO is synthesized by reacting 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. This is then reacted with 2-aminomethylpyridine to form N-(2-pyridinylmethyl)-2-thiophenylamine, which is subsequently reacted with triethyl orthoformate and nitrous acid to form PTIO.
Applications De Recherche Scientifique
PTIO has been used in various scientific research applications, including the study of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide-mediated physiological and pathological processes. It has been used to investigate the role of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide in cardiovascular diseases, cancer, and neurodegenerative disorders. PTIO has also been used to study the effects of N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide on neurotransmission, inflammation, and oxidative stress.
Propriétés
IUPAC Name |
N-(pyridin-2-ylmethyl)-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-12(15-8-9-4-1-2-6-14-9)13-16-11(17-19-13)10-5-3-7-20-10/h1-7H,8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWESZPAHRBTMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-pyridinylmethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)


![1-{2-hydroxy-3-[2-methoxy-4-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinol](/img/structure/B6079810.png)
![ethyl [(4-amino-6-hydroxy-2-pyrimidinyl)thio]acetate](/img/structure/B6079822.png)
![2-{[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6079830.png)
![[1-[(2-methoxyphenyl)acetyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6079834.png)

![1-(4-chlorophenyl)-N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6079849.png)
![1-(dimethylamino)-3-[4-methoxy-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6079876.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]thio}-N-(2-iodophenyl)acetamide](/img/structure/B6079883.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)